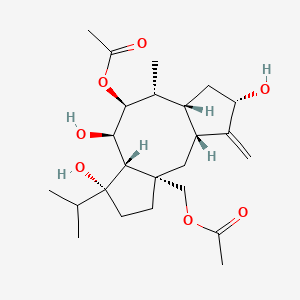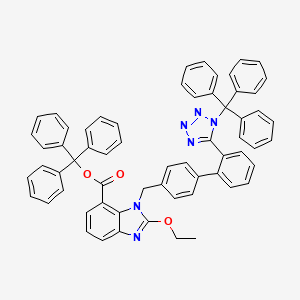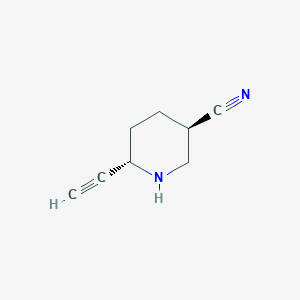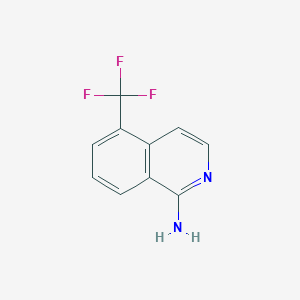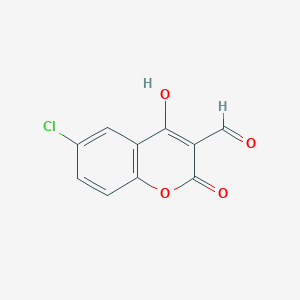
6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H5ClO4 and a molecular weight of 224.6 g/mol It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
Vorbereitungsmethoden
The synthesis of 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxycoumarin with hexamethylenetetramine in the presence of an acid catalyst . Another method utilizes microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde can be compared with other similar compounds, such as:
4-Chloro-3-formylcoumarin: Similar in structure but lacks the hydroxyl group at the 4-position.
6-Bromo-4-chloro-3-formylcoumarin: Contains a bromine atom instead of a chlorine atom at the 6-position.
4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde: Lacks the chlorine atom at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-chloro-4-hydroxy-2-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-5-1-2-8-6(3-5)9(13)7(4-12)10(14)15-8/h1-4,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPLQNFQGGDKHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699623 |
Source


|
| Record name | 6-Chloro-3-(hydroxymethylidene)-2H-1-benzopyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113018-98-7 |
Source


|
| Record name | 6-Chloro-3-(hydroxymethylidene)-2H-1-benzopyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)
